molecular formula C12H15BrO2 B15240681 3-Bromo-4-(1-phenylethoxy)oxolane

3-Bromo-4-(1-phenylethoxy)oxolane

Cat. No.: B15240681
M. Wt: 271.15 g/mol
InChI Key: OVZRYYJZFPLFRP-UHFFFAOYSA-N
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Description

3-Bromo-4-(1-phenylethoxy)oxolane is a chemical compound with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol . This compound is characterized by the presence of a bromine atom, a phenylethoxy group, and an oxolane ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 3-Bromo-4-(1-phenylethoxy)oxolane typically involves the reaction of 3-bromooxolane with 1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Bromo-4-(1-phenylethoxy)oxolane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxolanes, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

3-Bromo-4-(1-phenylethoxy)oxolane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

    Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies exploring its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and phenylethoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

3-Bromo-4-(1-phenylethoxy)oxolane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-4-(1-phenylethoxy)oxolane

InChI

InChI=1S/C12H15BrO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3

InChI Key

OVZRYYJZFPLFRP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2COCC2Br

Origin of Product

United States

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